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6-(Cyclopropanesulfonyl)pyridin-3-amine

Cat. No.: B13488396
M. Wt: 198.24 g/mol
InChI Key: SJXAXIWBBXTKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Cyclopropanesulfonyl)pyridin-3-amine is a high-purity chemical intermediate designed for advanced research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a pyridine core functionalized with both an amine group and a cyclopropanesulfonyl moiety, a combination that offers unique steric and electronic properties for molecular design. Its primary research value lies in its potential as a key building block for the synthesis of novel small molecule inhibitors and bioprobes. Researchers can utilize this compound to explore structure-activity relationships (SAR), often targeting enzyme families like kinases or other ATP-binding proteins where the sulfonamide group can act as a critical pharmacophore facilitating hydrogen bonding within the active site. The cyclopropyl group can be leveraged to confer metabolic stability or induce conformational restriction in lead compounds. This compound is provided for Research Use Only (RUO) and is strictly intended for laboratory research. It is not approved for human or veterinary diagnostic or therapeutic use, or for any form of personal consumption. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2S B13488396 6-(Cyclopropanesulfonyl)pyridin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

6-cyclopropylsulfonylpyridin-3-amine

InChI

InChI=1S/C8H10N2O2S/c9-6-1-4-8(10-5-6)13(11,12)7-2-3-7/h1,4-5,7H,2-3,9H2

InChI Key

SJXAXIWBBXTKEX-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2=NC=C(C=C2)N

Origin of Product

United States

Synthetic Methodologies for 6 Cyclopropanesulfonyl Pyridin 3 Amine and Its Structural Analogues

Strategies for the Construction of the Pyridin-3-amine Core

The pyridin-3-amine scaffold is a common motif in a vast array of biologically active molecules. Its synthesis can be approached through several established chemical transformations, including the reduction of nitro-pyridines, nucleophilic substitution reactions on halopyridines, and other innovative amination techniques.

Reduction of Nitro-Pyridines to Pyridin-3-amines (e.g., Raney-Ni Catalysis)

A prevalent and efficient method for the synthesis of pyridin-3-amines is the reduction of the corresponding 3-nitropyridine (B142982) precursors. This transformation can be achieved using various reducing agents and catalytic systems. A common starting material for this approach is 2-chloro-5-nitropyridine, which is readily prepared through the nitration of 2-chloropyridine (B119429) or from 2-hydroxypyridine (B17775) via nitration followed by chlorination. prepchem.comchemicalbook.comguidechem.comgoogle.comdissertationtopic.net

The reduction of the nitro group can be accomplished through catalytic hydrogenation. sci-hub.st Catalysts such as palladium on carbon (Pd/C) or Raney Nickel are frequently employed. For instance, the reduction of a nitropyridine in the presence of a sulfone group is a feasible process, indicating that this method can be applied to intermediates that already contain the cyclopropanesulfonyl moiety. sci-hub.st

Other reducing agents like iron powder in acetic acid or stannous chloride have also been proven effective for the reduction of nitropyridines to their corresponding amines. chemicalbook.com The choice of reducing agent and reaction conditions can be critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule.

Table 1: Selected Reagents for the Reduction of Nitro-Pyridines

Reducing Agent/SystemCatalystSolvent(s)Typical Conditions
Hydrogen (H₂)Raney-NiMethanol, EthanolRoom temperature to moderate heat, atmospheric to high pressure
Hydrogen (H₂)Palladium on Carbon (Pd/C)Methanol, Ethanol, Ethyl acetate (B1210297)Room temperature, atmospheric to high pressure
Iron (Fe) powder-Acetic acid, Ethanol/WaterRoom temperature to reflux
Stannous chloride (SnCl₂)-Hydrochloric acid, EthanolRoom temperature to reflux
Sodium Hydrosulfite (Na₂S₂O₄)-Water/Organic co-solventRoom temperature

Nucleophilic Substitution Reactions on Halopyridines for Amine Introduction

The introduction of an amine group onto a pyridine (B92270) ring can also be achieved through nucleophilic aromatic substitution (SNAr) reactions on halopyridine substrates. In this approach, a halogen atom, typically chlorine or fluorine, at an activated position of the pyridine ring is displaced by an amine nucleophile. The reactivity of halopyridines towards nucleophilic substitution is significantly enhanced by the presence of electron-withdrawing groups, such as a nitro or sulfonyl group, ortho or para to the halogen.

For the synthesis of 6-(cyclopropanesulfonyl)pyridin-3-amine (B6254476), a potential strategy involves the amination of a 3-halo-6-(cyclopropanesulfonyl)pyridine intermediate. The reaction is typically carried out by heating the halopyridine with ammonia (B1221849) or an ammonia equivalent in a suitable solvent. mdpi.com The use of a base is often required to neutralize the hydrogen halide formed during the reaction. mdpi.com

The success of this method is highly dependent on the nature of the leaving group, the nucleophile, and the reaction conditions. While direct amination with ammonia can be challenging, alternative nitrogen nucleophiles followed by a deprotection step are sometimes employed. researchgate.net

Alternative Amination Approaches for Pyridine Ring Functionalization

Beyond classical reduction and nucleophilic substitution, several other methods for the amination of pyridine rings have been developed. These can offer advantages in terms of regioselectivity and functional group tolerance.

One such method is the Hofmann rearrangement of nicotinamide (B372718) (pyridine-3-carboxamide). This reaction involves the treatment of the amide with a hypobromite (B1234621) solution to yield 3-aminopyridine (B143674). researchgate.net While effective for the parent compound, its application to more complex substituted pyridines would depend on the compatibility of the other functional groups with the strongly basic and oxidative reaction conditions.

Another approach involves the Curtius, Hofmann, or Lossen rearrangement of nicotinic acid derivatives. These rearrangements proceed through a nitrene intermediate to furnish the 3-amino group. The choice of starting material and reaction conditions can be tailored to accommodate various substituents on the pyridine ring.

Introduction of the Cyclopropanesulfonyl Moiety

The cyclopropanesulfonyl group is a key structural feature of the target molecule. Its introduction is typically accomplished through sulfonylation reactions or by building the sulfone functionality from a precursor.

Sulfonylation Reactions Utilizing Cyclopropanesulfonyl Halides (e.g., Cyclopropanesulfonyl Chloride)

The most direct method for introducing the cyclopropanesulfonyl group is through a sulfonylation reaction using cyclopropanesulfonyl chloride. This highly reactive electrophile can react with suitable nucleophiles on the pyridine ring.

A plausible synthetic route involves the reaction of an organometallic pyridine derivative with cyclopropanesulfonyl chloride. For example, a pyridyl Grignard or organolithium reagent could be prepared from a halopyridine and then reacted with cyclopropanesulfonyl chloride. However, the stability of such organometallic reagents in the presence of other functional groups must be carefully considered.

Alternatively, a Friedel-Crafts-type sulfonylation could be envisioned, although these reactions are generally less effective on electron-deficient pyridine rings.

More commonly, the sulfonyl group is introduced by reacting a sulfonyl chloride with an amine to form a sulfonamide. While this is not the direct route to a C-SO₂ bond on the pyridine ring, it is a fundamental reaction in the synthesis of many sulfonamide-containing pharmaceuticals.

Oxidative Pathways for Sulfone Formation

An alternative and often highly effective method for the formation of the sulfone is through the oxidation of a corresponding sulfide (B99878) precursor. This two-step approach involves first the introduction of a cyclopropylthio group, followed by its oxidation to the sulfone.

A potential synthetic pathway for this compound could start with 2-chloro-5-nitropyridine. A nucleophilic substitution reaction with sodium cyclopropylthiolate would yield 2-(cyclopropylthio)-5-nitropyridine. The subsequent oxidation of the sulfide to the sulfone can be achieved using a variety of oxidizing agents. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), or potassium permanganate (B83412) (KMnO₄). Careful control of the reaction conditions is necessary to avoid over-oxidation or side reactions with other functional groups. sci-hub.st

Following the formation of the 2-(cyclopropanesulfonyl)-5-nitropyridine intermediate, the final step would be the reduction of the nitro group to the desired amine, as described in section 2.1.1. The presence of the sulfone group is generally compatible with many nitro group reduction methods. sci-hub.st

Table 2: Common Oxidizing Agents for Sulfide to Sulfone Conversion

Oxidizing AgentTypical Solvent(s)Key Features
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane, ChloroformGenerally high yielding, can be controlled to form sulfoxide (B87167) with one equivalent.
Hydrogen peroxide (H₂O₂)Acetic acid, MethanolOften requires a catalyst (e.g., tungstate), can be a greener alternative.
Potassium permanganate (KMnO₄)Acetone, Water/Acetic acidStrong oxidant, can be less selective with sensitive functional groups.
Oxone® (Potassium peroxymonosulfate)Methanol/WaterA versatile and often mild oxidizing agent.

The synthesis of this compound can be approached through a variety of synthetic strategies that allow for the construction of the core pyridin-3-amine structure and the introduction of the cyclopropanesulfonyl group. The most plausible and convergent routes likely involve the use of readily available starting materials such as 2-chloro-5-nitropyridine. A key strategic decision is the timing of the introduction of the cyclopropanesulfonyl moiety and the formation of the amine group. A promising approach involves the initial nucleophilic substitution of the chloro group with a cyclopropylthio precursor, followed by oxidation to the sulfone and subsequent reduction of the nitro group. The selection of specific reagents and reaction conditions for each step is crucial to ensure high yields and purity of the final product, while considering the compatibility of the various functional groups present throughout the synthetic sequence.

Convergent and Linear Synthesis Pathways for this compound

The stepwise assembly in a linear synthesis of this compound would involve the careful management of functional groups through protection and deprotection steps. For instance, starting with 2-chloro-5-nitropyridine, the introduction of the cyclopropanesulfonyl moiety at the 6-position could be achieved. Following this, the nitro group at the 3-position would be reduced to the primary amine.

Intermediate derivatization plays a crucial role in optimizing the synthetic route. For example, the amino group can be protected to prevent unwanted side reactions during subsequent transformations. A patent for a structurally related compound describes the reaction of a dihalopyridine with diphenylmethanimine in the presence of palladium acetate and BINAP, followed by deprotection with hydrochloric acid to yield an aminopyridine intermediate google.com. This highlights a method for the introduction and subsequent unmasking of the amino group.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The efficiency of synthetic routes to this compound and its analogues is highly dependent on the optimization of reaction conditions, including the choice of catalyst, ligands, solvents, and temperature.

Palladium catalysis is a cornerstone in the synthesis of substituted pyridines. For the formation of the C-N bond in aminopyridine derivatives, palladium-catalyzed amination reactions are frequently employed researchgate.net. The choice of ligand is critical for the success of these transformations. For instance, in the synthesis of a triaminopyrimidine compound, the use of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) as a ligand for a palladium acetate catalyst was reported to be effective google.com.

In a palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides, the optimization of the palladium catalyst and its loading was shown to be crucial for the reaction yield nih.gov. Different palladium sources and ligand architectures can be screened to achieve the desired reactivity and selectivity.

Below is a table summarizing the effect of catalyst loading on the yield of a model palladium-catalyzed cyclization reaction, which illustrates the importance of catalyst optimization.

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
152460
234458
3102459

This data is illustrative of catalyst optimization in a related system and not specific to the synthesis of this compound. nih.gov

The choice of solvent and the precise control of temperature are paramount in directing the outcome of the synthesis. Solvents can influence the solubility of reagents, the stability of intermediates, and the rate of reaction. For instance, in the synthesis of 6-azaindoles from 3-amino-4-methylpyridines, the reaction was conducted in dry pyridine, and the temperature was carefully controlled, starting at 0 °C and then allowing the reaction to warm to room temperature chemrxiv.orgresearchgate.net.

Temperature control is also critical. Many reactions in these synthetic sequences require specific temperature ranges to proceed efficiently and to minimize the formation of byproducts. For example, a reaction to introduce a cyclopropyl (B3062369) group onto a pyridine ring using cyclopropanecarboxylic acid was performed in the presence of sulfuric acid, ammonium (B1175870) persulfate, and silver nitrate (B79036) in water, which would require careful temperature management to control the exothermic nature of the reaction and ensure the desired product formation google.com.

Scalability Considerations in the Preparation of this compound

The scalability of a synthetic route is a critical factor for its practical application. A scalable process should be efficient, safe, and cost-effective when performed on a larger scale. For pyridine derivatives, several scalable synthetic methods have been reported. For example, a one-pot, metal-free synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines was shown to be scalable to more than 50 grams in a single synthetic run with consistent efficiency chemrxiv.orgresearchgate.net.

Key factors for ensuring scalability include:

Reagent Cost and Availability: Utilizing readily available and inexpensive starting materials is crucial for a cost-effective large-scale synthesis.

Reaction Safety: Exothermic reactions or the use of hazardous reagents require careful engineering controls on a larger scale.

Purification: The ease of purification of the final product and intermediates is a major consideration. Chromatographic purifications, while common in the lab, are often avoided in large-scale production in favor of crystallization or distillation.

Process Robustness: The synthesis should be tolerant of minor variations in reaction conditions to ensure reproducibility on a larger scale.

Chemical Reactivity and Derivatization of 6 Cyclopropanesulfonyl Pyridin 3 Amine

Reactivity of the Pyridin-3-amine Functional Group

The pyridin-3-amine portion of the molecule features an aromatic amine on a pyridine (B92270) ring. The nucleophilicity of the exocyclic amine and the potential for substitution on the pyridine ring are key aspects of its reactivity.

The primary amino group at the C3 position of the pyridine ring is nucleophilic and readily participates in reactions with various electrophiles. This allows for the straightforward synthesis of N-substituted derivatives.

Acylation: The amine can be acylated to form amides using reagents like acid chlorides or anhydrides, often in the presence of a base such as pyridine or triethylamine. Microwave-assisted methods have been shown to be effective for acylating similar aminopyridine systems, sometimes proceeding through a diacylated intermediate that can be selectively deacylated. nih.gov

Alkylation: N-alkylation can be achieved using alkyl halides. However, controlling the degree of alkylation to prevent the formation of tertiary amines can be challenging due to the increased nucleophilicity of the resulting secondary amine. chemrxiv.orgorganic-chemistry.org Specific methods, such as those involving N-aminopyridinium salts, have been developed to achieve selective mono-alkylation. chemrxiv.org

Arylation: The synthesis of N-aryl derivatives is typically accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination, which couples the amine with an aryl halide in the presence of a palladium catalyst. nih.gov

Reaction TypeTypical ReagentsProductPurpose
Acylation Acid Chlorides (RCOCl), Acid Anhydrides ((RCO)₂O)AmideIntroduction of acyl groups, protection of the amine.
Alkylation Alkyl Halides (R-X)Secondary or Tertiary AmineIntroduction of alkyl substituents.
Arylation Aryl Halides (Ar-X), Pd catalyst, BaseDiaryl or Arylalkyl AmineFormation of a C-N bond with an aromatic ring.

While the existing C-H bonds on the pyridine ring can be functionalized directly under certain conditions, cross-coupling reactions are more commonly performed on halogenated pyridine derivatives. For a molecule like 6-(Cyclopropanesulfonyl)pyridin-3-amine (B6254476), a bromo or iodo substituent would typically be introduced at the 2-, 4-, or 5-position to enable palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is a widely used transformation. mdpi.comresearchgate.net The presence of the unprotected amino group can pose challenges, potentially by coordinating with the palladium catalyst. nih.govresearchgate.net However, specific catalyst systems, often employing bulky phosphine (B1218219) ligands like RuPhos and BrettPhos, have been successfully developed for the cross-coupling of unprotected halo-aminopyridines. nih.govnih.gov These methods allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups onto the pyridine core. nih.gov

Catalyst System ComponentExampleRole in Coupling Reactions
Catalyst Palladium(II) Acetate (B1210297), Pd₂(dba)₃The active metal center for the catalytic cycle.
Ligand RuPhos, BrettPhos, XPhosStabilizes the palladium center and facilitates oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, LiHMDSActivates the organoboron species and neutralizes acid produced during the reaction.
Coupling Partner Arylboronic acids, Alkylboronic estersSource of the new carbon-based substituent.

Direct electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult. The nitrogen atom in the ring is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. youtube.com Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, which further increases its deactivating effect. wikipedia.orgmasterorganicchemistry.com

In this compound, the situation is more complex. The amino group at the C3 position is an activating, ortho-para directing group. Conversely, the cyclopropanesulfonyl group at the C6 position is a powerful electron-withdrawing and deactivating group. The combined deactivating effects of the ring nitrogen and the sulfonyl group likely render the pyridine ring highly unreactive towards standard EAS conditions. youtube.com Therefore, electrophilic aromatic substitution is not considered a viable synthetic pathway for the functionalization of this particular compound. Functionalization is more readily achieved via cross-coupling on a halogenated precursor.

Stability and Reactivity of the Cyclopropanesulfonyl Moiety

The cyclopropanesulfonyl group is generally robust and stable under many reaction conditions. chem-station.com However, both the cyclopropane (B1198618) ring and the sulfonyl group can undergo specific transformations under appropriate conditions.

The three-membered cyclopropane ring is characterized by significant ring strain. This strain allows it to undergo ring-opening reactions under conditions that would not affect larger cycloalkanes. pharmaguideline.com

Hydrogenation: Catalytic hydrogenation, for instance with H₂ over a nickel or platinum catalyst, can lead to the cleavage of a carbon-carbon bond in the ring to form a propyl group. pharmaguideline.com

Reaction with Halogens and Acids: The cyclopropane ring can also be opened by reaction with electrophiles such as halogens (e.g., bromine) or strong acids, leading to addition products. pharmaguideline.com

Despite this potential for reactivity, the cyclopropane ring is stable to a wide range of other reagents, making it a valuable structural motif in medicinal chemistry. rsc.orgnih.gov Many synthetic methods exist to create and derivatize cyclopropanes without ring opening. organic-chemistry.org

The sulfonyl group (a sulfone) is one of the more stable functional groups in organic chemistry. It is highly resistant to both acidic and basic conditions as well as many oxidizing and reducing agents. chem-station.com

Deprotection or removal of sulfonyl groups, particularly from sulfonamides, is known to be difficult. nih.gov While reactions at the sulfonyl group are not common, reduction is a potential transformation. This typically requires harsh conditions, such as the use of potent reducing agents like lithium aluminum hydride or dissolving metal reductions (e.g., magnesium in methanol). Such reactions can reduce the sulfonyl group to a sulfinate, a sulfide (B99878), or cleave the carbon-sulfur bond entirely, although yields can be low and side reactions are common. chem-station.com The stability of the sulfonyl group makes it a reliable component in a molecular scaffold during multi-step syntheses where other functional groups are being manipulated.

Chemo- and Regioselectivity in Reactions of this compound

The reactivity of this compound is governed by the interplay of its key functional groups: the nucleophilic amino group, the basic pyridine nitrogen, and the electron-withdrawing cyclopropanesulfonyl substituent. This intricate electronic landscape paves the way for a range of chemo- and regioselective transformations.

The primary amino group at the 3-position is a potent nucleophile and a site for a variety of reactions, including acylation, alkylation, and sulfonylation. The pyridine nitrogen, while basic, is somewhat sterically hindered by the adjacent cyclopropanesulfonyl group. The electron-withdrawing nature of the sulfonyl group deactivates the pyridine ring towards electrophilic aromatic substitution, making such reactions challenging. Conversely, it can activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the sulfonyl group, should a suitable leaving group be present.

In reactions involving multiple electrophiles, the amino group is expected to be the primary site of attack due to its higher nucleophilicity compared to the pyridine nitrogen. For instance, in the presence of an acyl chloride, selective N-acylation of the amino group would be the predominant outcome. Regioselectivity in electrophilic attack on the pyridine ring itself, though disfavored, would likely be directed to the positions meta to the deactivating sulfonyl group.

Synthesis of Novel Derivatives and Analogues of this compound for Research Purposes

The synthesis of novel derivatives and analogues of this compound is a key area of interest for medicinal chemistry and drug discovery, as small modifications to the core structure can lead to significant changes in biological activity.

One common derivatization strategy involves the modification of the 3-amino group. This can be achieved through a variety of well-established reactions to introduce diverse functionalities. For example, reaction with isocyanates or isothiocyanates would yield urea (B33335) and thiourea (B124793) derivatives, respectively. Reductive amination with aldehydes or ketones can be employed to introduce alkyl or arylalkyl substituents on the amino group.

Another approach to generating novel analogues is through modification of the pyridine ring. While direct electrophilic substitution is challenging, metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, could be employed if a suitable leaving group, such as a halogen, is introduced onto the ring. This would allow for the installation of a wide array of carbon- and heteroatom-based substituents.

The cyclopropyl (B3062369) group of the sulfonyl moiety also presents an opportunity for structural diversification. Analogues with different cycloalkyl or alkyl groups on the sulfonyl substituent could be synthesized to probe the structure-activity relationship of this part of the molecule.

Below is a table summarizing potential derivatization reactions and the resulting novel compounds.

Starting MaterialReagent/Reaction ConditionProduct
This compoundAcyl chloride, baseN-(6-(Cyclopropanesulfonyl)pyridin-3-yl)amide
This compoundSulfonyl chloride, baseN-(6-(Cyclopropanesulfonyl)pyridin-3-yl)sulfonamide
This compoundAldehyde/Ketone, NaBH(OAc)₃N-Alkyl/Arylalkyl-6-(cyclopropanesulfonyl)pyridin-3-amine
This compoundIsocyanate1-(6-(Cyclopropanesulfonyl)pyridin-3-yl)urea
5-Bromo-6-(cyclopropanesulfonyl)pyridin-3-amineArylboronic acid, Pd catalyst5-Aryl-6-(cyclopropanesulfonyl)pyridin-3-amine

These synthetic strategies provide a roadmap for the generation of a library of novel derivatives of this compound, which can then be screened for a variety of biological activities, furthering our understanding of its potential as a scaffold in drug discovery.

Advanced Spectroscopic and Structural Elucidation of 6 Cyclopropanesulfonyl Pyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of 6-(cyclopropanesulfonyl)pyridin-3-amine (B6254476) are predicted to exhibit characteristic signals corresponding to its distinct structural motifs: the 3-aminopyridine (B143674) ring and the cyclopropanesulfonyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct resonances for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the cyclopropyl (B3062369) group. The protons on the pyridine ring (H-2, H-4, and H-5) will appear in the aromatic region, typically between δ 6.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns (doublets, doublets of doublets) will be dictated by their positions relative to the electron-donating amino group and the electron-withdrawing sulfonyl group. The amino group protons (-NH₂) will likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. The protons of the cyclopropyl ring are expected to resonate in the upfield region, typically between δ 0.5 and 1.5 ppm, as complex multiplets due to geminal and vicinal coupling. The methine proton of the cyclopropyl group attached to the sulfonyl group will be shifted further downfield compared to the methylene (B1212753) protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. libretexts.orgpressbooks.pub The pyridine ring will display signals for its five carbon atoms in the aromatic region (δ 100-160 ppm). The carbon atom attached to the sulfonyl group (C-6) is expected to be the most downfield-shifted among the pyridine carbons due to the strong electron-withdrawing effect of the SO₂ group. Conversely, the carbons ortho and para to the amino group (C-2, C-4, and C-5) will be shifted upfield. The carbon atoms of the cyclopropyl ring will appear in the aliphatic region, with the methine carbon attached to the sulfonyl group resonating at a lower field than the methylene carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine H-2~8.0 - 8.2 (d)~145 - 150
Pyridine H-4~7.0 - 7.2 (dd)~120 - 125
Pyridine H-5~7.3 - 7.5 (d)~135 - 140
Amino (-NH₂)Broad singlet (variable)-
Cyclopropyl CH~2.5 - 3.0 (m)~30 - 35
Cyclopropyl CH₂~0.8 - 1.2 (m)~5 - 10
Pyridine C-2-~145 - 150
Pyridine C-3-~140 - 145
Pyridine C-4-~120 - 125
Pyridine C-5-~135 - 140
Pyridine C-6-~155 - 160

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is expected to show correlations between the adjacent protons on the pyridine ring (H-4 and H-5) and within the cyclopropyl ring system, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). HSQC is crucial for assigning the carbon signals based on the already assigned proton resonances. For instance, the signals of the pyridine protons can be used to identify the signals of the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. HMBC is invaluable for establishing the connectivity between different functional groups. For example, correlations between the cyclopropyl protons and the C-6 of the pyridine ring would confirm the attachment of the cyclopropanesulfonyl group at this position. Similarly, correlations between the pyridine protons and neighboring carbons would solidify the assignment of the pyridine ring system. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. wikipedia.org

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of the molecular ion under electron impact (EI) or collision-induced dissociation (CID) is expected to follow characteristic pathways for aryl sulfones and aminopyridines. cdnsciencepub.comresearchgate.netresearchgate.netnih.govlibretexts.orgmiamioh.eduyoutube.comlibretexts.org

Expected Fragmentation Pathways:

Cleavage of the C-S bond: A primary fragmentation pathway is likely the cleavage of the bond between the pyridine ring and the sulfur atom, leading to the formation of a pyridinyl radical cation and a cyclopropanesulfonyl radical, or vice versa.

Loss of SO₂: A common fragmentation for sulfones is the extrusion of sulfur dioxide (SO₂), which would result in a fragment ion corresponding to the cyclopropyl-substituted aminopyridine. nih.gov

Fragmentation of the cyclopropyl ring: The cyclopropyl group can undergo ring-opening and subsequent fragmentation, leading to the loss of ethylene (B1197577) or other small neutral molecules.

Fragmentation of the aminopyridine ring: The aminopyridine ring can fragment through the loss of HCN or other small nitrogen-containing species.

Interactive Data Table: Potential Mass Spectrometry Fragments of this compound

m/z (mass-to-charge ratio)Possible Fragment Identity
[M]⁺Molecular ion of this compound
[M - SO₂]⁺Ion resulting from the loss of sulfur dioxide
[C₅H₅N₂]⁺Aminopyridinyl cation
[C₃H₅SO₂]⁺Cyclopropanesulfonyl cation
[C₅H₄N]⁺Pyridinyl cation after loss of the amino group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.czlibretexts.orglibretexts.orgspecac.commasterorganicchemistry.com The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, S=O, C-N, and C-H bonds.

Characteristic IR Absorption Bands:

N-H Stretching: The amino group (-NH₂) will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches. orgchemboulder.com

S=O Stretching: The sulfonyl group (-SO₂) will show strong and characteristic asymmetric and symmetric stretching bands, typically in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

C-N Stretching: The stretching vibration of the aromatic C-N bond is expected in the region of 1250-1350 cm⁻¹.

Aromatic C-H Stretching: The C-H stretching vibrations of the pyridine ring will appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the cyclopropyl group will be observed just below 3000 cm⁻¹.

Pyridine Ring Vibrations: The characteristic skeletal vibrations of the pyridine ring will be present in the fingerprint region (below 1600 cm⁻¹).

Interactive Data Table: Expected IR Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch (asym/sym)3300 - 3500
Sulfonyl (-SO₂)S=O Stretch (asym)1300 - 1350
Sulfonyl (-SO₂)S=O Stretch (sym)1140 - 1160
Aromatic C-NC-N Stretch1250 - 1350
Aromatic C-HC-H Stretch> 3000
Aliphatic C-HC-H Stretch< 3000

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

This technique would confirm the connectivity of the atoms and provide insights into intermolecular interactions, such as hydrogen bonding involving the amino group and the sulfonyl oxygen atoms, which dictate the crystal packing. For chiral derivatives, X-ray crystallography can be used to determine the absolute stereochemistry. Studies on similar structures, such as substituted aminopyridines and phenyl sulfones, provide a basis for predicting the likely solid-state conformation and packing motifs. nih.govnih.govresearchgate.netnih.govst-andrews.ac.ukresearchgate.net

Vibrational Circular Dichroism (VCD) for Chiral Derivatives

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution.

While this compound itself is achiral, chiral derivatives can be synthesized, for example, by introducing a stereocenter in a substituent on the pyridine ring or the amino group. nih.govrsc.orgresearchgate.net For such chiral derivatives, VCD spectroscopy, in conjunction with quantum chemical calculations, can be used to establish their absolute configuration. acs.orgacs.orgcapes.gov.brcapes.gov.br The VCD spectrum provides a unique fingerprint of the molecule's stereochemistry, and by comparing the experimental spectrum with the calculated spectra for the possible enantiomers, the correct absolute configuration can be assigned. The study of chiral sulfoxides provides a good analogy for the potential VCD signatures that might be observed in chiral derivatives of the target compound. acs.orgacs.orgcapes.gov.brcapes.gov.br

Computational and Theoretical Investigations of 6 Cyclopropanesulfonyl Pyridin 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Molecular Geometry Optimization

Quantum chemical calculations are fundamental to predicting the three-dimensional structure of a molecule. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational efficiency.

Methodology: Geometry optimization involves finding the lowest energy arrangement of atoms in a molecule. For 6-(Cyclopropanesulfonyl)pyridin-3-amine (B6254476), this would be achieved by employing a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p). mdpi.com The calculation iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found, representing the most stable, or "optimized," molecular geometry.

Expected Findings: The optimized structure would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, DFT calculations on similar heterocyclic compounds have been used to establish their geometry. nih.govresearchgate.net Key parameters for this compound would include the lengths of the C-S, S=O, and C-N bonds, as well as the angles defining the orientation of the cyclopropyl (B3062369) and amino groups relative to the pyridine (B92270) ring. These calculated parameters can show excellent agreement with experimental data where available. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters (DFT/B3LYP)

ParameterAtom Pair/TripletExpected Value (Illustrative)
Bond LengthS=O~1.45 Å
Bond LengthC-S (Pyridine-Sulfonyl)~1.77 Å
Bond LengthC-N (Pyridine-Amine)~1.38 Å
Bond AngleO=S=O~120°
Bond AngleC-S-C (Pyridine-Sulfonyl-Cyclopropyl)~105°
Dihedral AngleC-C-S-CDefines the rotational position of the cyclopropyl group

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from a DFT geometry optimization.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP) Mapping

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. aimspress.com A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more prone to electronic transitions and chemical reactions. mdpi.com For substituted pyridines, DFT calculations are commonly used to determine these energy levels and predict reactivity trends. researcher.life In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO may be distributed over the electron-withdrawing sulfonyl group and the pyridine ring. researchgate.netnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies

OrbitalEnergy (eV)Implication
HOMO-6.5 eVRegion of nucleophilic character (electron donation)
LUMO-1.2 eVRegion of electrophilic character (electron acceptance)
Energy Gap (ΔE)5.3 eVIndicates high kinetic stability

Note: The values in this table are hypothetical examples.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.org It is invaluable for identifying the electrophilic and nucleophilic sites of a molecule and predicting intermolecular interactions. rsc.org

In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring, the oxygen atoms of the sulfonyl group, and the nitrogen of the amine group, highlighting these as potential sites for hydrogen bonding. nih.govsemanticscholar.org Positive potential might be found on the hydrogen atoms of the amine group.

Conformational Analysis and Energy Minima Studies

Conformational analysis is essential for understanding the flexibility of a molecule and identifying its most stable three-dimensional shapes (conformers). This is particularly important for this compound due to the rotational freedom around the single bonds connecting the pyridine ring, the sulfonyl group, and the cyclopropyl ring.

Methodology: The analysis involves systematically rotating key dihedral angles and calculating the potential energy at each step. This generates a potential energy surface, from which low-energy conformers (energy minima) can be identified. Studies on molecules containing cyclopropyl groups have shown that their orientation is strongly influenced by electronic interactions with adjacent π-systems. uwlax.edunih.gov The cyclopropyl group can act as a π-acceptor, favoring a conformation where it bisects the plane of the pyridine ring to maximize orbital overlap. nih.gov

Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Methods

Computational methods can accurately predict various spectroscopic properties, providing a powerful tool for structure verification and analysis.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. github.io Predicted spectra for different isomers or conformers can be compared with experimental data to confirm the structure. youtube.comresearchgate.net For this compound, this would involve predicting the chemical shifts for the protons and carbons of the pyridine, cyclopropyl, and amine groups.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated computationally. These calculations help in assigning the absorption bands observed in an experimental spectrum to specific molecular vibrations, such as the S=O stretches of the sulfonyl group or the N-H stretches of the amine. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. This can provide insight into the molecule's electronic structure and color properties by calculating the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

These computational techniques are vital in drug discovery for predicting how a ligand (the molecule of interest) might bind to a biological target, such as a protein or enzyme. hilarispublisher.comnih.gov

Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to a target protein to form a stable complex. dergipark.org.trdocumentsdelivered.com The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. For this compound, docking studies could identify potential biological targets and elucidate the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time. mdpi.comnih.gov Starting from a docked pose, MD simulates the movements of all atoms in the system, offering insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. researchgate.netnih.gov This technique can refine the understanding of binding mechanisms and provide a more accurate estimation of binding affinities. irbbarcelona.org

Structure Activity Relationship Sar Studies of 6 Cyclopropanesulfonyl Pyridin 3 Amine Analogues

Impact of Substituent Modifications on Molecular Interactions and Ligand Binding

The attached cyclopropyl (B3062369) ring is a versatile fragment in drug design, known to confer several advantageous properties. nih.gov Its rigid, three-dimensional structure can help to lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor. nih.gov The cyclopropyl group can also enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation and can increase potency through favorable interactions with hydrophobic pockets in the target protein. nih.govscientificupdate.com The unique electronic character of the cyclopropyl ring, with its enhanced π-character, can also influence ligand-protein interactions. nih.gov The combination of the sulfone's hydrogen-bonding capacity and the cyclopropyl's conformational and metabolic benefits makes this group a key determinant of the scaffold's binding affinity and selectivity.

For instance, adding electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methoxy, methyl) at different positions can fine-tune the pKa of the pyridine (B92270) nitrogen and the 3-amino group, affecting their ability to form ionic or hydrogen bonds with the target. Studies on various pyridine derivatives have shown that the position, size, and electronic nature of substituents can dramatically alter biological activity. nih.gov For example, introducing small, lipophilic groups might enhance binding in a hydrophobic pocket, whereas larger or more polar groups could lead to steric clashes or unfavorable interactions, thereby reducing activity. The optimal substitution pattern is highly dependent on the specific topology of the target's binding site.

The primary amine at the 3-position of the pyridine ring is a critical interaction point, often acting as a key hydrogen bond donor. Its basicity and accessibility are crucial for forming strong interactions with acidic residues (e.g., aspartate, glutamate) or other hydrogen bond acceptors within the protein binding site.

Derivatization of this amine group—for example, through alkylation (to secondary or tertiary amines) or acylation (to form amides)—can profoundly impact binding. Converting the primary amine to a secondary amine (e.g., N-methyl) might alter the hydrogen bond donor capacity and introduce steric bulk, which could either enhance or disrupt binding depending on the available space. Acylation to an amide changes the group from a basic hydrogen bond donor to a neutral, planar moiety that can act as both a hydrogen bond donor and acceptor. Such modifications are a common strategy to probe the requirements of the binding pocket and optimize interactions.

The following table illustrates SAR for a series of analogous sulfonylpiperidine compounds, demonstrating how modifications to the amine (amide formation) and the aromatic ring affect inhibitory activity against the Cav2.2 ion channel. While not the exact scaffold, it provides a relevant example of the principles discussed.

CompoundSubstituent (R) on BenzamideCav2.2 IC50 (µM)
Analog 12-SO2Me-4-F0.51
Analog 22-SO2Me-4-CN0.54
Analog 32-CF3-4-SO2Me0.021
Analog 42-OCF3-4-SO2Me0.048
Analog 54-CONH2>10
Analog 62-CF3-4-CONH20.76

Data adapted for illustrative purposes from a study on analogous sulfonylpiperidine Cav2.2 inhibitors. nih.gov The table shows how different electron-withdrawing substituents on an aromatic ring attached to an amine-derived amide influence inhibitory potency.

Rational Design Principles for Modulating Biochemical Activity

Rational drug design for analogues of 6-(cyclopropanesulfonyl)pyridin-3-amine (B6254476) relies on integrating the SAR insights discussed above. The primary goal is to make targeted modifications that enhance desired properties while minimizing undesirable ones. Key principles include:

Target-Based Design: Utilizing the three-dimensional structure of the target protein, if known, allows for the design of analogues with improved complementarity to the binding site. For example, if the pocket around the cyclopropyl group is large and hydrophobic, larger alkyl groups could be explored. If a hydrogen bond donor is near the pyridine ring, a substituent capable of this interaction could be introduced.

Property-Based Design: Modifications are made to optimize physicochemical properties. For instance, if the parent compound has poor solubility, polar groups can be introduced on the pyridine ring. To improve metabolic stability, sites of known metabolic breakdown can be blocked, for example, by replacing a metabolically labile methyl group with a cyclopropyl group. scientificupdate.com

Scaffold Hopping and Bioisosterism: If a particular moiety is associated with liabilities (e.g., toxicity, poor pharmacokinetics), it can be replaced with a bioisostere—a group with similar steric and electronic properties that is better tolerated. sci-hub.se

Mechanistic Insights from SAR Studies on Protein-Ligand Recognition

SAR studies provide a detailed fingerprint of the molecular recognition events between a ligand and its target protein. By systematically altering the structure of this compound and observing the corresponding changes in activity, researchers can infer the nature of the binding pocket.

For example, a steep decline in activity upon adding a bulky group at a specific position on the pyridine ring suggests a sterically constrained pocket. Conversely, a significant increase in potency after introducing a hydrogen bond donor points to the presence of a complementary acceptor group on the protein. Observing that only small, non-polar amines are tolerated at the 3-position would suggest this part of the ligand binds in a tight, hydrophobic sub-pocket. These collective observations allow for the construction of a pharmacophore model, which defines the essential structural features and their spatial arrangement required for biological activity.

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy to fine-tune molecular properties. Within the this compound scaffold, several bioisosteric replacements could be considered. A prime example is the relationship between a sulfone (-SO₂-) and a sulfonamide (-SO₂NH-). While the sulfone in the parent compound is a neutral hydrogen bond acceptor, a sulfonamide introduces both hydrogen bond donor (N-H) and acceptor capabilities. This change could forge new, beneficial interactions within the binding site. However, sulfonamides can be metabolically labile. nih.gov In a study on related inhibitors, a gem-dimethylsulfone group was found to be an effective bioisostere for a sulfonamide, maintaining similar potency while addressing issues of metabolic instability. nih.gov

Other potential bioisosteres for the sulfone could include phosphine (B1218219) oxides. chem-space.com For the pyridine ring, replacements could involve other five- or six-membered heterocycles (e.g., pyrimidine, pyrazole) to alter the position of heteroatoms and modulate the hydrogen bonding pattern. Saturated bioisosteres, such as 3-azabicyclo[3.1.1]heptane, have been used to replace pyridine rings to improve properties like solubility and metabolic stability. chemrxiv.org

The following table shows an example of bioisosteric replacement in an analogous series of Cav2.2 inhibitors, comparing a sulfonamide with its sulfone counterpart.

CompoundBioisosteric GroupCav2.2 IC50 (µM)
Analog 7 (Sulfonamide)-SO2NH-0.044
Analog 8 (Sulfone)-SO2-0.36

Data adapted for illustrative purposes from a study on analogous sulfonylpiperidine Cav2.2 inhibitors. nih.gov This demonstrates that while the sulfone is a viable bioisostere for the sulfonamide, a drop in potency was observed in this specific case, highlighting that the effects of such replacements are context-dependent.

Exploration of Molecular Targets and Biological Mechanisms of Action

Identification of Relevant Kinase Inhibitory Activities (e.g., HPK1, EGFR)

A primary step in characterizing a potential kinase inhibitor is to screen it against a panel of known kinases to identify its primary targets. Hematopoietic Progenitor Kinase 1 (HPK1) and Epidermal Growth Factor Receptor (EGFR) are two examples of kinases that are significant targets in therapeutic research. HPK1 is a negative regulator of T-cell activation, making its inhibitors promising for cancer immunotherapy nih.govchemscene.com. EGFR is a receptor tyrosine kinase that, when dysregulated, can drive the growth of various cancers nih.gov. Determining if 6-(cyclopropanesulfonyl)pyridin-3-amine (B6254476) inhibits these or other kinases is a foundational step.

To quantify the inhibitory activity of a compound against a purified kinase, various biochemical assays are employed. A widely used method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay. This assay measures the phosphorylation of a substrate by a kinase. In the presence of an inhibitor, the phosphorylation signal is reduced, allowing for the determination of the compound's potency, often expressed as the half-maximal inhibitory concentration (IC50) nih.govdomainex.co.ukmerckmillipore.comrevvity.com.

The general steps of an HTRF kinase assay are as follows:

The kinase, its substrate, and ATP are incubated together.

The test compound, this compound, is added at varying concentrations.

After the reaction, antibodies specific for the phosphorylated substrate, labeled with a fluorescent donor and acceptor, are added.

If the substrate is phosphorylated, the antibodies bind, bringing the donor and acceptor into proximity and generating a FRET (Förster Resonance Energy Transfer) signal.

The signal intensity is measured, and the IC50 value is calculated from the dose-response curve.

Table 1: Illustrative Data Table for Kinase Inhibition

Kinase TargetIC50 (nM) for this compound
HPK1Data not available
EGFRData not available
Other KinaseData not available

This table represents a template for data that would be generated from biochemical assays. Currently, specific inhibitory concentrations for this compound are not publicly available.

Understanding how a compound inhibits a kinase at the molecular level is crucial. Many kinase inhibitors function by competing with adenosine triphosphate (ATP), the phosphate donor for the phosphorylation reaction, for binding to the kinase's active site. This is known as ATP-competitive inhibition nih.govnih.govyoutube.comucsf.edu.

To determine if this compound is an ATP-competitive inhibitor, kinetic studies are performed. These experiments involve measuring the initial reaction rates at different concentrations of both the inhibitor and ATP. The data is then plotted using methods like the Lineweaver-Burk plot. For an ATP-competitive inhibitor, the apparent Michaelis constant (Km) for ATP will increase with increasing inhibitor concentration, while the maximum velocity (Vmax) of the reaction will remain unchanged.

Interrogation of Other Potential Biological Pathways and Protein Interactions

Beyond its primary kinase targets, a compound may interact with other proteins and influence various biological pathways. A broader screening approach, such as a kinase library screen, can help identify off-target effects and potential polypharmacology, where a compound interacts with multiple targets nih.govenamine.net. Techniques like affinity chromatography coupled with mass spectrometry can also be used to pull down interacting proteins from cell lysates, providing a more comprehensive view of the compound's interactome.

Cellular Target Validation (non-clinical, mechanistic cellular studies)

Confirming that a compound engages its intended target within a cellular context is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose nih.govacs.orgwikipedia.orgdrugtargetreview.comcam.ac.uk. CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation.

In a typical CETSA experiment:

Intact cells are treated with the compound of interest.

The cells are heated to various temperatures.

The cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins.

The amount of the target protein remaining in the soluble fraction is quantified, often by Western blotting or mass spectrometry.

A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.

Table 2: Illustrative Data Table for Cellular Target Engagement

Target ProteinΔTm (°C) with this compound
HPK1Data not available
EGFRData not available

This table represents a template for data that would be generated from cellular target validation assays. Currently, specific thermal shift data for this compound is not publicly available.

Insights into Structure-Mechanism Relationships

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. By synthesizing and testing analogs of this compound with modifications to the cyclopropanesulfonyl group, the pyridine (B92270) ring, or the amine group, researchers can identify key structural features required for potent and selective inhibition. This information can guide the design of more effective and specific inhibitors. Computational modeling and X-ray crystallography of the compound bound to its target kinase can provide detailed insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding and inhibition.

Future Directions in Research on 6 Cyclopropanesulfonyl Pyridin 3 Amine

Development of Novel Synthetic Routes with Enhanced Efficiency or Sustainability

Future research into 6-(cyclopropanesulfonyl)pyridin-3-amine (B6254476) will likely prioritize the development of more efficient and environmentally benign synthetic methodologies. Current approaches to synthesizing similar sulfonylated pyridines can involve multi-step processes that may suffer from the use of hazardous reagents and produce significant waste.

Green chemistry principles could be applied to innovate the synthesis of this compound. This could involve exploring one-pot, multicomponent reactions that reduce the number of intermediate purification steps, thereby saving time and resources. The use of environmentally friendly solvents, or even solvent-free reaction conditions, is another promising avenue. Microwave-assisted and ultrasonic-assisted syntheses have been shown to accelerate reaction times and improve yields for various pyridine (B92270) derivatives and could be adapted for the synthesis of this compound.

Furthermore, the development of catalytic systems for the direct sulfonation of the pyridine ring would be a significant advancement. This could involve transition-metal catalysis or organocatalysis to achieve regioselective C-H functionalization, a more atom-economical approach than traditional methods that often require pre-functionalized starting materials. A Merck process research group has already demonstrated a straightforward, one-pot approach for the synthesis of sulfonyl pyridines by displacing chloropyridines with sulfinic acid salts, a method that addresses issues of odiferous thiols and capricious oxidation steps. Diazotization of substituted 3-aminopyridines followed by substitution with sulfonyl groups is another established route that could be optimized for sustainability.

A comparative analysis of potential synthetic strategies is presented in the table below:

Synthetic StrategyPotential AdvantagesKey Research Focus
Multicomponent Reactions Increased efficiency, reduced wasteDesign of a one-pot reaction combining pyridine, cyclopropanesulfonyl, and amine precursors.
Microwave/Ultrasound-Assisted Synthesis Faster reaction times, higher yieldsOptimization of reaction conditions (temperature, time, power) for improved efficiency.
Catalytic C-H Sulfonation High atom economy, reduced pre-functionalizationDevelopment of novel catalysts for direct and regioselective sulfonation of the pyridine core.
Flow Chemistry Improved safety, scalability, and controlAdaptation of batch synthesis to a continuous flow process for safer and more consistent production.

Advanced Computational Modeling for Predictive Compound Design

Computational modeling is an indispensable tool in modern drug discovery and will be crucial in guiding the future development of this compound derivatives. Advanced computational techniques can be employed to predict the physicochemical properties, biological activities, and potential toxicities of novel analogues, thereby streamlining the design-synthesis-test cycle.

Quantitative Structure-Activity Relationship (QSAR) modeling can establish correlations between the structural features of a series of related compounds and their biological activities. For instance, by systematically modifying the substituents on the pyridine ring or the cyclopropyl (B3062369) group, QSAR models can identify key structural determinants for a desired biological effect. This approach, which has been successfully applied to diverse sulfonamide compounds in cancer therapy, can help prioritize the synthesis of the most promising candidates.

Molecular docking studies can predict the binding modes of this compound and its derivatives within the active sites of various biological targets, such as protein kinases or carbonic anhydrases. These in silico experiments can provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding affinity and selectivity. Further refinement of these binding poses can be achieved through molecular dynamics (MD) simulations, which can elucidate the dynamic behavior of the ligand-protein complex over time.

Computational MethodApplication in ResearchPredicted Outcomes
QSAR Predict biological activity based on chemical structureIdentification of key structural features for enhanced potency and selectivity.
Molecular Docking Predict binding orientation in a target protein's active siteElucidation of potential protein targets and key binding interactions.
Molecular Dynamics (MD) Simulations Simulate the movement of the compound and its target protein over timeAssessment of binding stability and conformational changes upon binding.
ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and ToxicityEarly identification of compounds with favorable pharmacokinetic and safety profiles.

Deeper Elucidation of Molecular Recognition and Binding Modes

A fundamental understanding of how this compound interacts with its biological targets at a molecular level is paramount for rational drug design. Future research should focus on a detailed elucidation of its molecular recognition patterns and binding modes.

High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), can provide atomic-level details of the compound bound to its target protein. These structures can reveal the precise orientation of the ligand in the binding pocket and the specific amino acid residues involved in the interaction. This information is invaluable for designing next-generation compounds with improved affinity and selectivity.

Biophysical techniques, including Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), can be used to quantify the thermodynamics and kinetics of the binding interaction. These methods can determine the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of binding, providing a complete thermodynamic profile of the interaction. Such data can help to understand the driving forces behind molecular recognition.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Saturation Transfer Difference (STD) NMR, can be employed to identify which parts of the ligand are in close contact with the protein, offering insights into the binding epitope even in the absence of a high-resolution structure.

Exploration of New Biochemical Applications Based on Chemical Structure and Mechanistic Insights

The unique combination of a pyridine core, a sulfonamide linker, and a cyclopropyl moiety in this compound suggests a broad range of potential biochemical applications that warrant future exploration.

The pyridine sulfonamide scaffold is a well-established pharmacophore in a variety of therapeutic areas. For example, many kinase inhibitors feature this motif, as the sulfonamide group can form crucial hydrogen bonds with the kinase hinge region. Given that pyrazolopyridine-based kinase inhibitors have shown promise in anti-cancer therapy, it is plausible that this compound and its derivatives could be investigated as inhibitors of various protein kinases implicated in cancer and other diseases. Furthermore, sulfonamides are classic inhibitors of carbonic anhydrases, making this an attractive area for investigation.

The cyclopropyl group is often incorporated into drug candidates to improve metabolic stability, potency, and to modulate conformation. Its presence in this compound could confer favorable pharmacokinetic properties. The exploration of this compound and its analogues against a panel of disease-relevant targets, such as enzymes and receptors, could uncover novel biological activities.

Finally, the 2-sulfonylpyridine moiety has been identified as a tunable, cysteine-reactive electrophile. This raises the intriguing possibility of designing covalent inhibitors based on the this compound scaffold. By strategically positioning reactive groups, it may be possible to develop compounds that form a covalent bond with a specific cysteine residue in a target protein, leading to potent and durable inhibition.

Potential ApplicationRationaleKey Research Steps
Kinase Inhibition The pyridine sulfonamide scaffold is a known kinase hinge-binder.Screening against a panel of cancer-related kinases; structure-based design of more potent analogues.
Carbonic Anhydrase Inhibition Sulfonamides are a classic class of carbonic anhydrase inhibitors.In vitro inhibition assays against various carbonic anhydrase isoforms.
Covalent Inhibition The sulfonylpyridine moiety can act as a cysteine-reactive electrophile.Design and synthesis of analogues with enhanced reactivity; proteome-wide reactivity profiling.
Antimicrobial Agents Pyridine and sulfonamide derivatives have shown antimicrobial activity.Screening against a panel of bacterial and fungal strains.

Q & A

Basic: What are the common synthetic routes for preparing 6-(Cyclopropanesulfonyl)pyridin-3-amine, and what catalysts are typically employed?

Answer:
The synthesis often involves palladium-catalyzed cross-coupling reactions. For example, Pd(OAc)₂ with Xantphos as a ligand is effective for introducing sulfonyl groups to pyridine rings . Cyclopropane sulfonyl groups can be introduced via nucleophilic substitution or Suzuki-Miyaura coupling, depending on precursor availability. Hydrogenation of nitro intermediates (e.g., using Pd/C in methanol) is a critical step for amine formation . Reaction optimization includes temperature control (e.g., 80–100°C for cross-coupling) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of cyclopropanesulfonyl chloride) .

Basic: How is the purity of this compound typically assessed in research settings?

Answer:
Purity is validated using HPLC (≥98% purity criteria) and ¹H/¹³C NMR spectroscopy. For example, characteristic peaks in DMSO-d₆ (e.g., δ 8.89 ppm for pyridine protons) confirm structural integrity . Mass spectrometry (ESI+) provides molecular weight verification (e.g., [M+H]+ at m/z 317.0 for analogs) . Solubility profiles in DMSO or methanol (≥26.2 mg/mL) are also assessed to ensure consistency in downstream applications .

Advanced: What strategies are effective for optimizing the yield of this compound under cross-coupling conditions?

Answer:
Yield optimization requires:

  • Catalyst screening : Pd(OAc)₂/Xantphos systems improve coupling efficiency compared to cheaper ligands .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction purification to remove sulfonyl byproducts .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of thermally sensitive intermediates .
  • Additives : Bases like t-BuONa (7.0 mmol) improve deprotonation of amine precursors, increasing coupling yields by ~20% .

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing this compound?

Answer:
Contradictions arise from tautomerism or solvent effects. Strategies include:

  • Multi-technique validation : Cross-check NMR (e.g., δ 7.48 ppm for CF₃ groups) with IR (C-SO₂ stretches at 1150–1250 cm⁻¹) .
  • Computational modeling : DFT calculations predict ¹H NMR shifts (±0.3 ppm accuracy) to distinguish regioisomers .
  • Crystallography : Single-crystal X-ray structures resolve ambiguities in cyclopropane ring geometry .

Basic: What are the key solubility characteristics of this compound, and how do they influence experimental design?

Answer:
The compound is sparingly soluble in water but highly soluble in DMSO (≥26.2 mg/mL) and methanol. This necessitates:

  • Stock solution preparation : Use DMSO for biological assays to avoid precipitation .
  • Chromatography : Reverse-phase HPLC with acetonitrile/water gradients (70:30 v/v) ensures separation from hydrophobic impurities .

Advanced: What computational methods are employed to predict the reactivity of the cyclopropanesulfonyl group in this compound?

Answer:

  • DFT studies : Calculate bond dissociation energies (BDEs) to assess sulfonyl group stability (e.g., C-SO₂ BDE ≈ 75 kcal/mol) .
  • Molecular docking : Predict interactions with biological targets (e.g., Notch signaling proteins) by modeling steric effects of the cyclopropane ring .
  • QM/MM simulations : Evaluate ring strain effects on sulfonyl electrophilicity in nucleophilic substitution reactions .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact (irritation reported in analogs) .
  • Ventilation : Use fume hoods due to potential respiratory hazards from sulfonyl vapors .
  • Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonyl group .

Advanced: How does the electronic nature of the cyclopropanesulfonyl substituent affect the biological activity of pyridin-3-amine derivatives?

Answer:

  • Electron-withdrawing effects : The sulfonyl group reduces pyridine ring electron density, enhancing hydrogen bonding with target proteins (e.g., Notch transcription complexes) .
  • Ring strain : Cyclopropane’s angle strain increases reactivity in metabolic pathways, potentially improving prodrug activation .
  • Bioavailability : Log P values (~2.1) predicted for analogs suggest moderate membrane permeability, requiring formulation adjuvants for in vivo studies .

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